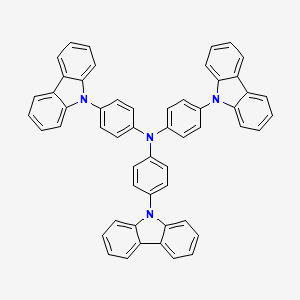

tris(4-(9H-carbazol-9-yl)phenyl)amine

Overview

Description

Tris(4-(9H-carbazol-9-yl)phenyl)amine is an organic compound with the chemical formula C54H36N4. It is known for its electron-rich properties due to the presence of three carbazole units as pendants and a triarylamine core. This compound is widely used in organic electronics, particularly in light-emitting diodes (LEDs) and solar cells, due to its excellent hole-transport and hole-injection capabilities .

Mechanism of Action

Target of Action

Tris(4-(9H-carbazol-9-yl)phenyl)amine, also known as 4,4’,4’'-tris(carbazol-9-yl)-triphenylamine, is primarily used in the field of optoelectronics . Its primary targets are the components of light-emitting diodes (LEDs) and perovskite solar cells . It serves as a hole-transporting and hole-injecting material .

Mode of Action

This compound is electron-rich , having three carbazole units as the pendants and triarylamine at the core . It has low electron mobility and has been used as exciton/electron blocking layer materials due to its high lying LUMO energy level (LUMO = 2.4 eV) . It helps to efficiently transport positive charges (holes) from the anode to the emitting layer .

Biochemical Pathways

In the context of optoelectronics, the biochemical pathways are replaced by electronic pathways . The compound facilitates the movement of holes (positive charges) from the anode to the emitting layer in LEDs and perovskite solar cells .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug within a biological system, in the case of this compound, it’s more relevant to discuss its physical properties . It is a solid compound with a molecular weight of 740.89 . It has a high LUMO energy level of 2.4 eV and a HOMO energy level of 5.83 eV .

Result of Action

The result of the action of this compound is the improved efficiency and stability of light-emitting diodes and perovskite solar cells . It is a popular phosphorescent host material due to its large band gap (Eg = 3.4 eV) for green, red, and white phosphorescent organic light-emitting diodes (PhOLEDs) .

Action Environment

The action of this compound is influenced by the environmental conditions of the device in which it is used. Factors such as temperature, humidity, and the presence of other materials can affect its performance . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(4-(9H-carbazol-9-yl)phenyl)amine can be synthesized through various methods. One common approach involves the Suzuki coupling reaction. This method typically involves the reaction of 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid with different aryl halide derivatives under specific conditions . Another method involves in-situ polymerization reactions, where aniline reacts with tris(tert-butyl)-4,4’,4’'-tris(carbazol-9-yl)triphenylamine under nitrogen protection .

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tris(4-(9H-carbazol-9-yl)phenyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its electron-rich nature and the presence of reactive carbazole units .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenated compounds under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carbazole derivatives, while substitution reactions can produce various substituted phenylamine compounds .

Scientific Research Applications

Tris(4-(9H-carbazol-9-yl)phenyl)amine has a wide range of scientific research applications:

Biology: Its electron-rich properties make it useful in bioelectronic applications, such as biosensors.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

4-(9H-Carbazol-9-yl)triphenylamine: Similar in structure but with different substituents, affecting its electronic properties.

Phenoxazine-based compounds: These compounds also serve as hole-transport materials but have different electronic properties and applications.

Uniqueness

Tris(4-(9H-carbazol-9-yl)phenyl)amine is unique due to its combination of high electron-richness, excellent hole-transport capabilities, and stability. These properties make it particularly suitable for use in high-performance electronic devices, distinguishing it from other similar compounds .

Properties

IUPAC Name |

4-carbazol-9-yl-N,N-bis(4-carbazol-9-ylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H36N4/c1-7-19-49-43(13-1)44-14-2-8-20-50(44)56(49)40-31-25-37(26-32-40)55(38-27-33-41(34-28-38)57-51-21-9-3-15-45(51)46-16-4-10-22-52(46)57)39-29-35-42(36-30-39)58-53-23-11-5-17-47(53)48-18-6-12-24-54(48)58/h1-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXGSYPUMWKTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433330 | |

| Record name | 4-(9H-Carbazol-9-yl)-N,N-bis[4-(9H-carbazol-9-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139092-78-7 | |

| Record name | 4-(9H-Carbazol-9-yl)-N,N-bis[4-(9H-carbazol-9-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-Tri-9-carbazolyltriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TCTA?

A1: 4,4′,4″-Tris(carbazol-9-yl)-triphenylamine, also known as tris(4-(9H-carbazol-9-yl)phenyl)amine, has the molecular formula C54H36N4 and a molecular weight of 744.90 g/mol.

Q2: Is there any spectroscopic data available for TCTA?

A2: While the provided articles focus on the application of TCTA, they often refer to its well-known spectroscopic properties. For detailed spectroscopic data, please refer to material databases and publications specifically dedicated to characterizing TCTA.

Q3: How does TCTA perform as a hole-transporting material in organic light-emitting diodes (OLEDs)?

A: TCTA is widely used as a hole-transporting material in OLEDs due to its good hole mobility and wide bandgap. [, , , , , , ] Research shows that TCTA's performance can be further enhanced by modifying its structure, such as introducing starburst oligofluorene arms. []

Q4: What is the impact of heat treatment on TCTA's hole transfer properties in quantum dot (QD) hybrid films?

A: Studies have shown that heat treatment can significantly enhance the hole transfer rate and efficiency from CdSe/ZnS and CdSe/CdS/ZnS QDs to TCTA in hybrid films. This is attributed to a reduced distance between the QDs and TCTA molecules after heat treatment. []

Q5: How does TCTA contribute to the stability of air-processed perovskite photodetectors (PPDs)?

A: TCTA acts as a nucleation agent in perovskite films, enhancing their quality. [] Its synergistic effect with moisture promotes rapid nucleation of PbI2-PbCl2, leading to a low density of traps and improved stability in the resulting PPDs. These modified PPDs exhibited remarkable stability, retaining 90% of their initial external quantum efficiency (EQE) even after continuous operation for over 3200 hours. []

Q6: How is TCTA used in lithium battery technology?

A: TCTA is investigated as a potential organic cathode material for lithium batteries. [] Its carbazole groups can be electro-polymerized, improving the cycling stability, rate performance, and voltage of the electrode.

Q7: Can TCTA be used in the development of near-infrared (NIR) OLEDs?

A: Yes, TCTA has been successfully utilized as a component in exciplex-forming systems for NIR OLEDs. [] When combined with an appropriate electron acceptor, like 3-([1,1″:3′,1″-terphenyl]-5′-yl)acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile (APDC-tPh), TCTA forms an exciplex that exhibits NIR emission at around 730 nm. []

Q8: What role does TCTA play in white organic light-emitting diodes (WOLEDs)?

A: TCTA is often employed in the fabrication of WOLEDs due to its hole transport properties and wide bandgap. It helps balance charge carriers and broaden the carrier recombination zone, leading to improved device performance. []

Q9: Are there applications of TCTA beyond optoelectronics?

A: Yes, TCTA's properties make it suitable for applications beyond OLEDs and photodetectors. For instance, a conjugated microporous polymer (CMP) constructed using TCTA demonstrated potential in sewage treatment due to its high specific surface area, broad visible absorption, and photocatalytic properties. []

Q10: How does TCTA interact with other materials to form exciplexes in OLEDs?

A: TCTA can act as an electron donor in exciplex-forming systems. When combined with an appropriate electron acceptor, an excited-state complex is formed, leading to a red-shifted emission compared to the individual components. [, ] The efficiency of exciplex formation and energy transfer depends on the energy level alignment and morphology of the donor-acceptor blend. [, ]

Q11: Can you elaborate on the energy transfer mechanisms involving TCTA in QD-LEDs?

A: In QD-LEDs, TCTA can act as a hole transport layer and facilitate energy transfer to the quantum dots. [, , ] This energy transfer can occur through Förster resonance energy transfer (FRET) when the emission spectrum of TCTA overlaps with the absorption spectrum of the QDs. [] Additionally, charge transfer processes can occur between TCTA and the QDs, influencing the overall device performance. []

Q12: How does the molecular alignment of TCTA affect OLED performance?

A: The molecular alignment of TCTA in thin films can influence charge transport and light outcoupling efficiency in OLEDs. Research indicates that incorporating TCTA into co-evaporated films with polar molecules can enhance its spontaneous orientation polarization, ultimately affecting charge injection and device performance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)

![5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1336363.png)